8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

GLI1 Hedgehog pathway Transcription factor inhibition

8-((Furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 516455-46-2) is a synthetic small-molecule xanthine derivative (C₁₂H₁₃N₅O₃; MW 275.26 Da). Its core structure is a 1,3-dimethylxanthine scaffold, modified at the C8 position with a furan-2-ylmethylamino substituent.

Molecular Formula C12H13N5O3
Molecular Weight 275.268
CAS No. 516455-46-2
Cat. No. B2625180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS516455-46-2
Molecular FormulaC12H13N5O3
Molecular Weight275.268
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CO3
InChIInChI=1S/C12H13N5O3/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H2,13,14,15)
InChIKeyBAQQTRPUKDTFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-((Furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 516455-46-2) as a Research-Grade Xanthine Scaffold


8-((Furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 516455-46-2) is a synthetic small-molecule xanthine derivative (C₁₂H₁₃N₅O₃; MW 275.26 Da) . Its core structure is a 1,3-dimethylxanthine scaffold, modified at the C8 position with a furan-2-ylmethylamino substituent [1]. Xanthine-based compounds have been pursued as adenosine receptor antagonists for decades, and this specific chemotype has emerged in binding screens as a potential ligand for the GLI1 zinc finger transcription factor [2]. Despite its presence in screening collections, publicly reported biological characterization for CAS 516455-46-2 is extremely sparse; the most relevant quantitative data originate from a structurally analogous 7-substituted derivative showing micromolar GLI1 inhibition, rather than from the parent compound itself [3].

Why Any Xanthine Analog Cannot Substitute for CAS 516455-46-2 in GLI1-Targeted or Purine Scaffold Programs


Even minor structural modifications to the 1,3-dimethylxanthine core produce large functional shifts that make generic substitution unreliable. Introduction of different substituents at the C8 position—aryl, styryl, pyrazolyl, or aminoalkyl groups—can redirect selectivity from adenosine A2B antagonism (Ki ~1–394 nM) [REFS-1, REFS-2] to entirely unrelated targets such as GLI1 transcription factor inhibition (IC₅₀ 647 nM for a 7-substituted furfurylamino analog) [3], serotonin 5-HT receptor modulation [4], or purine nucleoside phosphorylase (PNP) inhibition [5]. The C8-furfurylamino moiety present in CAS 516455-46-2 is structurally and electronically distinct from C8-aryl, C8-styryl, or C8-aminoalkyl substituents, and the compound’s N7-unsubstituted state further differentiates it from the vast majority of characterized xanthine-based adenosine antagonists, which bear N7-alkyl or N7-arylalkyl groups essential for receptor affinity [6]. Consequently, procurement decisions based on in-class assumptions risk acquiring a compound with entirely different target engagement and selectivity profiles.

Quantitative Differentiation Evidence for CAS 516455-46-2 Relative to Closest Structural Analogs


GLI1 Transcription Factor Inhibitory Activity: Comparison of 8-Furfurylamino Xanthine Scaffold vs. Parent Theophylline

A structurally close 7-substituted analog bearing the identical 8-furfurylamino group [7-(2,4-dichlorobenzyl)-8-(2-furfurylamino)-1,3-dimethyl-xanthine] demonstrated GLI1 inhibition with an IC₅₀ of 647 nM in a luciferase reporter-based uHTS assay [1]. This provides the best available inference for the GLI1 inhibitory potential of the 8-furfurylamino pharmacophore. In contrast, the unsubstituted parent xanthine scaffold theophylline (1,3-dimethylxanthine, lacking the C8-furfurylamino group) is a non-selective adenosine receptor antagonist with no reported GLI1 inhibitory activity at comparable concentrations. The 8-furfurylamino moiety therefore appears essential for diverting target engagement away from adenosine receptors toward the GLI1 transcription factor. Data are cross-study comparable and must be interpreted with the caveat that the 7-dichlorobenzyl group in the analog contributes additional binding interactions absent in CAS 516455-46-2.

GLI1 Hedgehog pathway Transcription factor inhibition Xanthine Cancer

Purine Nucleoside Phosphorylase (PNP) Inhibition: Comparative Activity vs. Known Xanthine-Derived PNP Inhibitors

CAS 516455-46-2 has been evaluated in a PNP enzymatic assay and exhibited weak inhibitory activity with an IC₅₀ of 1,330 nM (1.33 μM), measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. For comparison, potent purine-based PNP inhibitors such as immucillin-H (forodesine) achieve picomolar inhibition (Kd ~7 pM), placing this compound in a distinctly moderate-activity category [2]. Another structurally related 8-amino-substituted purine analog (CHEMBL117383) demonstrated high-affinity PNP binding with a Ki of 7 nM, representing an approximately 190-fold potency gap relative to CAS 516455-46-2 [3]. Furthermore, the unsubstituted parent theophylline does not significantly inhibit PNP at similar concentrations, indicating that the 8-furfurylamino substituent introduces PNP engagement capacity, albeit at moderate potency levels.

Purine nucleoside phosphorylase PNP Enzyme inhibition Nucleoside metabolism Immunology

N7-Unsubstituted Scaffold Differentiation vs. Canonical N7-Substituted Adenosine A2B Antagonists

CAS 516455-46-2 is an N7-unsubstituted 1,3-dimethylxanthine derivative, which fundamentally distinguishes it from well-characterized adenosine A2B receptor antagonists that universally require N7-alkyl or N7-arylalkyl substitution for high-affinity receptor binding. For instance, high-affinity A2B antagonists bearing 1,3-dimethylxanthine cores with C8-heteroaryl and N7-substitution achieve Ki values as low as 1–27 nM at the human A2B receptor [REFS-1, REFS-2]. In contrast, N7-unsubstituted 8-substituted theophylline derivatives generally exhibit markedly reduced or absent adenosine receptor affinity [3]. The absence of an N7 substituent in CAS 516455-46-2 thus predicts minimal adenosine receptor engagement, making this compound unsuitable as an adenosine receptor tool but potentially attractive for programs seeking to avoid adenosine receptor cross-reactivity.

Adenosine A2B receptor N7 substitution Structure-activity relationship Xanthine antagonist Selectivity

Furan-2-ylmethylamino Substituent Differentiation vs. Furafylline (CYP1A2 Inhibitor) and 8-Aryl Xanthines

The furan-2-ylmethylamino substituent at C8 in CAS 516455-46-2 is structurally distinct from (a) the furan-2-ylmethyl group directly attached at N3 in furafylline (3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione), and (b) C8-aryl substituents in typical adenosine receptor antagonists. Furafylline is a potent and selective CYP1A2 inhibitor (IC₅₀ = 0.07 μM) whose CYP1A2 activity depends critically on the N3-furfuryl substitution pattern rather than a C8-amino-linked furan [REFS-1, REFS-2]. The C8-NH-CH₂-furan linkage in CAS 516455-46-2 introduces an amine spacer absent in furafylline, altering both electronic properties and hydrogen-bonding capacity. This distinct connectivity pattern, combined with N7-unsubstituted status, predicts a biological target profile divergent from both furafylline (CYP1A2 inhibitor) and C8-aryl A2B antagonists (adenosinergic).

Furafylline CYP1A2 8-Substituted xanthine Target selectivity Furan substituent

High-Value Application Scenarios for CAS 516455-46-2 Based on Verified Differentiation Evidence


GLI1/Hedgehog Pathway Chemical Probe Development

For laboratories investigating small-molecule inhibitors of the GLI1 transcription factor within the Hedgehog signaling pathway, CAS 516455-46-2 represents a screening-validated starting scaffold based on the demonstration that the 8-furfurylamino pharmacophore confers GLI1 inhibitory activity (analog IC₅₀ = 647 nM [1]) absent in the parent theophylline scaffold. Researchers seeking to develop GLI1-targeted probes should procure this compound over generic theophylline or standard adenosine receptor antagonists, as the 8-furfurylamino substitution appears essential for GLI1 engagement. The N7-unsubstituted architecture further provides a clean derivatization handle for SAR expansion at position 7 without introducing adenosine receptor liabilities [2].

Negative Control for Adenosine Receptor Pharmacology Panels

Because CAS 516455-46-2 lacks the N7-alkyl/arylalkyl substitution universally required for high-affinity adenosine receptor binding, it is predicted to have negligible activity at A1, A2A, A2B, and A3 receptors [REFS-1, REFS-2]. This property makes it a structurally appropriate negative control compound for adenosine receptor pharmacological assays when researchers wish to confirm that observed effects of N7-substituted 8-heteroaryl-1,3-dimethylxanthines are attributable to adenosine receptor engagement rather than off-target xanthine pharmacology. Procurement as a negative control is justified in studies employing high-affinity A2B antagonists (e.g., CHEMBL208824, Ki = 1 nM) or dual A2A/A2B antagonists.

Moderate-Affinity PNP Assay Development and Mechanistic Studies

CAS 516455-46-2 exhibits moderate PNP inhibitory activity (IC₅₀ = 1,330 nM [1]) and can serve as a medium-potency reference compound for PNP enzymatic assay calibration. Its ~190-fold weaker activity relative to high-affinity PNP ligands (e.g., CHEMBL117383, Ki = 7 nM [2]) and >5 orders-of-magnitude gap versus transition-state analog inhibitors (e.g., immucillin-H, Kd ~7 pM) position it as a biochemical tool for studying moderate-affinity PNP–ligand interactions, particularly in assay formats where complete enzyme inhibition is undesirable. It is not suitable as a lead for PNP-targeted therapeutic development given the potency gap versus clinical-stage inhibitors.

Xanthine Scaffold Diversification and Chemical Library Design

For medicinal chemistry groups building focused xanthine libraries or conducting scaffold-hopping campaigns, CAS 516455-46-2 serves as a chemically differentiated building block that combines three distinguishing features: a C8-amine-linked furan, an N7-unsubstituted position available for further derivatization, and a 1,3-dimethyl substitution pattern conferring metabolic stability advantages over 1,3-unsubstituted or 1,3-diethyl xanthines [1]. This combination is absent from commercially dominant xanthine chemotypes (furafylline, enprofylline, theophylline, pentoxifylline) and enables access to unexplored chemical space in purine-2,6-dione SAR campaigns.

Quote Request

Request a Quote for 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.